molecular formula C13H33Cl2N3 B8555459 Bis(3-trimethylammoniopropyl)methylamine dichloride CAS No. 65120-02-7

Bis(3-trimethylammoniopropyl)methylamine dichloride

Cat. No. B8555459
M. Wt: 302.3 g/mol
InChI Key: SIPVBRIOMVZFIA-UHFFFAOYSA-L
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Patent
US04093657

Procedure details

To this N,N-bis(3-chloropropyl)methylamine is added 166 ml of a 2.06 M solution of trimethylamine in acetonitrile. The resulting mixture is allowed to stand at a temperature of about 25° C. for a period of 21 hours during which time a white solid material crystallizes; the mixture is stirred for an additional 7-hour period, the solid crystalline material is recovered by filtration, washed with a small amount of acetonitrile, then with ether, and finally with hexane, the washings being collected separately. The washed crystalline material is dried in vacuo at 25° C. to give about 6.0 grams of bis(3-trimethylammoniopropyl) methylamine dichloride; the latter is dissolved in isopropanol, an equivalent amount of anhydrous hydrogen chloride is added, and the hydrochloride salt, which precipitates, is recovered by filtration and dried to give substantially pure bis(3-trimethylammoniopropyl)methylamine dichloride hydrochloride; m.p. 251-253° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][N:5]([CH3:10])[CH2:6][CH2:7][CH2:8]Cl.[CH3:11][N:12]([CH3:14])[CH3:13]>C(#N)C>[Cl-:1].[Cl-:1].[CH3:11][N+:12]([CH3:14])([CH3:13])[CH2:2][CH2:3][CH2:4][N:5]([CH2:6][CH2:7][CH2:8][N+:5]([CH3:10])([CH3:6])[CH3:4])[CH3:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCN(CCCCl)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for an additional 7-hour period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white solid material crystallizes
FILTRATION
Type
FILTRATION
Details
the solid crystalline material is recovered by filtration
WASH
Type
WASH
Details
washed with a small amount of acetonitrile
CUSTOM
Type
CUSTOM
Details
with ether, and finally with hexane, the washings being collected separately
CUSTOM
Type
CUSTOM
Details
The washed crystalline material is dried in vacuo at 25° C.

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
[Cl-].[Cl-].C[N+](CCCN(C)CCC[N+](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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